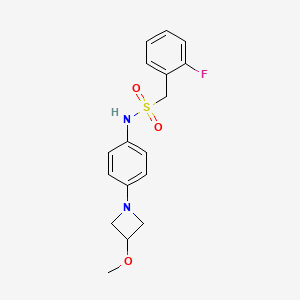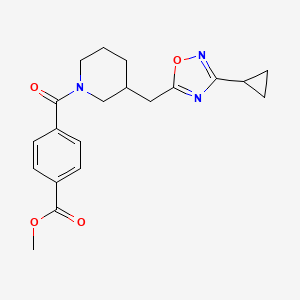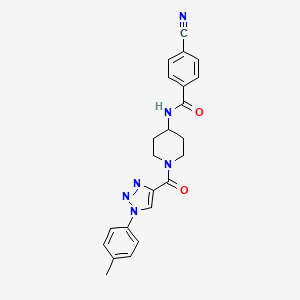
4-cyano-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-cyano-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. While the specific compound is not directly discussed in the provided papers, benzamide derivatives are generally of significant interest due to their potential therapeutic properties.
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through various methods, including direct acylation reactions. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives was performed through direct acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . This method could potentially be adapted for the synthesis of the compound , by modifying the acylation substrates and conditions to fit the specific structural requirements of this compound.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray single crystallography, which provides detailed information about the solid-state properties of these compounds . Additionally, the study of hydrogen bonding interactions in the solution phase can be conducted through UV-Vis absorption and NMR analyses, which are essential for understanding the behavior of these molecules in different environments .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including colorimetric sensing of anions. For example, a benzamide derivative containing a 3,5-dinitrophenyl group was found to undergo a color transition in the presence of fluoride anions, which was attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . This indicates that the compound may also have the potential to be used in chemical sensing applications, depending on its specific substituents and structural features.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The colorimetric sensing behavior of certain benzamide derivatives, as mentioned earlier, is a notable chemical property that can be exploited for analytical purposes . Additionally, the optimization of the benzamide core structure, as seen in the synthesis of GlyT-1 inhibitors, can lead to compounds with specific biological activities and desirable physicochemical properties .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis and Anti-arrhythmic Activity : Research has shown the synthesis of piperidine-based derivatives, including those with similar structures to "4-cyano-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide", demonstrating significant anti-arrhythmic activity. These compounds were synthesized through various chemical reactions involving piperidine and demonstrated potential as therapeutic agents in treating arrhythmias (Abdel‐Aziz et al., 2009).
Heterocyclic Chemistry Applications : The utility of cyano acid hydrazide in heterocyclic chemistry has been explored, leading to the synthesis of new 1,2,4-Triazolo[1,5-a]pyridines and 1,2,4-Triazolo[1,5-a]isoquinolines. This research highlights the versatility of cyano-based compounds in creating diverse heterocyclic structures with potential pharmacological activities (Hussein, 1998).
Antimicrobial and Anticancer Properties : Studies have synthesized novel 1,2,4-Triazole derivatives, demonstrating antimicrobial activities. Such research underscores the potential of triazole-linked benzamides in developing new antimicrobial agents. Additionally, the synthesis of 1,2,3-triazole-4-linked benzamides with cytotoxic evaluation against cancer cell lines points towards their application in cancer therapy (Bektaş et al., 2007); (Mahdavi et al., 2016).
Melanoma Targeting and Imaging : Benzamide derivatives, including those with similar structural features to the specified compound, have been identified for their selective affinity towards melanotic melanoma. These compounds have shown potential in targeted drug delivery and imaging for melanoma, highlighting their utility in diagnostic and therapeutic applications in oncology (Wolf et al., 2004).
Propiedades
IUPAC Name |
4-cyano-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-16-2-8-20(9-3-16)29-15-21(26-27-29)23(31)28-12-10-19(11-13-28)25-22(30)18-6-4-17(14-24)5-7-18/h2-9,15,19H,10-13H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRWDKRNTBDWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

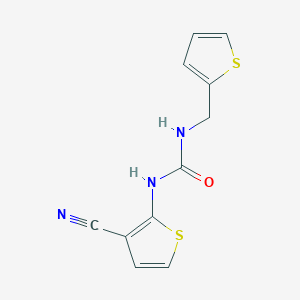

![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-3-ylthiophen-2-yl)ethanol](/img/structure/B2506528.png)
![3-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2506529.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-hydroxy-4-(thiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2506530.png)
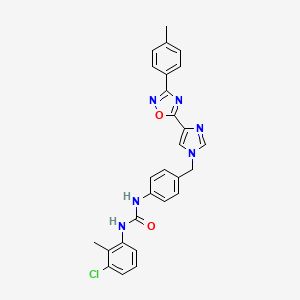

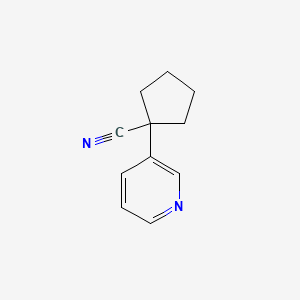
![4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2506535.png)
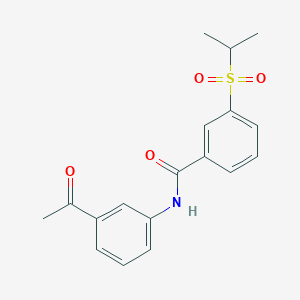
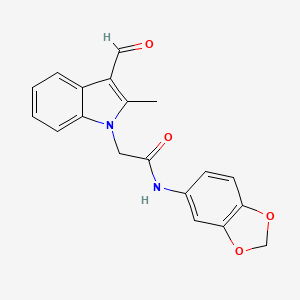
![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]prop-2-enamide](/img/structure/B2506542.png)
